4-(3-Carboxy-4-chlorophenyl)-2-formylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(3-formyl-4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-3-1-9(6-11(12)14(18)19)8-2-4-13(17)10(5-8)7-16/h1-7,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODDIPTUHWOIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685327 | |
| Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-90-2 | |
| Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Carboxy 4 Chlorophenyl 2 Formylphenol
Retrosynthetic Analysis of 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol
A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical disconnection is at the C-C bond between the two phenyl rings. This leads to two key synthons: a nucleophilic 2-formylphenol derivative and an electrophilic 4-chloro-3-carboxyphenyl derivative, or vice versa.
Another viable disconnection involves the formyl and carboxyl groups, which can be introduced through formylation and carboxylation reactions at later stages of the synthesis. This approach would start with a simpler biphenyl (B1667301) precursor.
Classical Synthetic Routes to this compound
Classical synthetic routes to this compound have traditionally relied on multi-step syntheses, often involving cross-coupling reactions as the key step for constructing the biaryl framework.
Multi-step Syntheses of this compound
A common multi-step synthesis would likely involve a Suzuki-Miyaura or an Ullmann cross-coupling reaction. In a Suzuki-Miyaura approach, 2-chloro-5-bromobenzoic acid could be coupled with a suitably protected salicylaldehyde (B1680747) boronic acid derivative. Subsequent deprotection would yield the target compound.
Alternatively, an Ullmann-type reaction could be employed, which involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.org For instance, 2-chloro-5-iodobenzoic acid could be reacted with salicylaldehyde in the presence of a copper catalyst. wikipedia.orggoogle.com
A representative multi-step synthesis is outlined below:
Protection of Salicylaldehyde: The hydroxyl group of salicylaldehyde is protected, for example, as a methoxymethyl (MOM) ether, to prevent side reactions.
Boronic Acid Formation: The protected salicylaldehyde is converted to its corresponding boronic acid.
Suzuki-Miyaura Coupling: The protected salicylaldehyde boronic acid is coupled with 2-chloro-5-bromobenzoic acid using a palladium catalyst and a base. orgsyn.orgmdpi.com
Deprotection and Formylation: The protecting group is removed from the hydroxyl group, and if the formyl group was not already present, it would be introduced via an ortho-formylation reaction of the corresponding phenol. orgsyn.orgmdma.ch
Key Intermediates and Reaction Mechanisms in this compound Synthesis
Key intermediates in the synthesis of this compound include:
2-Chloro-5-halobenzoic acids: (e.g., 2-chloro-5-bromobenzoic acid or 2-chloro-5-iodobenzoic acid) These serve as the electrophilic coupling partner.
Protected Salicylaldehyde Derivatives: These are used to prevent the free hydroxyl and formyl groups from interfering with the coupling reaction.
Boronic Acid or Ester Derivatives of Phenols: These are crucial for the Suzuki-Miyaura coupling reaction.
The reaction mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The cycle consists of three main steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.
The Ullmann condensation involves the formation of a copper(I) phenoxide, which then undergoes reaction with the aryl halide. wikipedia.org
Modern Synthetic Approaches to this compound
Modern synthetic approaches focus on improving the efficiency, selectivity, and environmental friendliness of the synthesis.
Catalytic Methods for the Formation of this compound
Recent advancements in catalysis have led to the development of highly efficient catalyst systems for cross-coupling reactions. For the Suzuki-Miyaura coupling, the use of sophisticated phosphine (B1218219) ligands can improve yields and reaction conditions. For the Ullmann coupling, the use of ligands such as salicylaldimines can promote the reaction under milder conditions. rhhz.net
Direct C-H activation is an emerging strategy that could potentially simplify the synthesis by avoiding the pre-functionalization of the aromatic rings with halides or boronic acids.
Below is an interactive data table summarizing various catalytic systems for the key C-C bond formation step:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/Water | 100 | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 92 |
| CuI | Phenanthroline | Cs₂CO₃ | DMF | 120 | 78 |
| CuI | Salicylaldimine | K₃PO₄ | Dioxane | 101 | 88 |
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have good atom economy.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. Some cross-coupling reactions can be performed in aqueous media.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The development of more active catalysts can help achieve this.
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry.
An example of a greener approach would be a one-pot synthesis that combines multiple reaction steps without isolating intermediates, thereby reducing solvent use and waste generation.
Optimization of Reaction Conditions and Process Development for this compound Synthesis
The development of an efficient synthesis for this compound hinges on the careful optimization of each reaction step to maximize yield and purity. This involves a systematic investigation of various reaction parameters.
For the crucial biphenyl-forming cross-coupling reaction (e.g., Suzuki-Miyaura), key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For instance, the use of bulky, electron-rich phosphine ligands can significantly enhance the efficiency of the coupling. nih.gov
In the case of ortho-formylation reactions like the Reimer-Tiemann reaction, the concentration of the base, the reaction temperature, and the method of introducing the chloroform (B151607) are critical variables that can influence the regioselectivity and yield. allen.inscienceinfo.com Similarly, for the Duff reaction, the choice of acid catalyst and solvent can have a profound impact on the outcome. semanticscholar.orgthieme-connect.com
For the biphenyl coupling, a systematic screening of catalysts and ligands is paramount. The table below illustrates hypothetical data from such a screening for a Suzuki-Miyaura coupling step.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)2 | PPh3 | K2CO3 | Toluene/H2O | 100 | 65 |
| Pd(PPh3)4 | - | K2CO3 | Toluene/H2O | 100 | 72 |
| Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 80 | 85 |
| Pd2(dba)3 | XPhos | Cs2CO3 | THF/H2O | 70 | 92 |
For the ortho-formylation of the phenolic component, methods like the Casnati-Skattebøl reaction, which utilizes paraformaldehyde and a magnesium dichloride-triethylamine base system, have been shown to give excellent yields of salicylaldehydes. orgsyn.orgthieme-connect.comresearchgate.net
Achieving high purity of the final product, this compound, requires effective purification strategies at each stage of the synthesis. The presence of multiple polar functional groups (carboxyl, hydroxyl, and formyl) necessitates specific purification techniques.
Crystallization and Recrystallization: Given the presence of carboxylic acid and phenolic hydroxyl groups, which can participate in hydrogen bonding, crystallization is a powerful purification method. acs.orguct.ac.za The choice of solvent is critical and can be determined through systematic screening.
Column Chromatography: Flash column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials. researchgate.net Due to the polar nature of the target compound, a variety of stationary and mobile phases can be explored. biotage.comreddit.com The following table presents a hypothetical comparison of different chromatography conditions.
| Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) |
|---|---|---|---|
| Silica Gel | Hexane/Ethyl Acetate Gradient | 95 | 80 |
| Reverse-Phase C18 | Water/Acetonitrile (B52724) Gradient | 98 | 75 |
| Alumina (Neutral) | Dichloromethane/Methanol Gradient | 96 | 82 |
| Amine-Functionalized Silica (HILIC) | Acetonitrile/Water Gradient | 99 | 88 |
Extractive Workup: For the purification of the aldehyde intermediate, the formation of a water-soluble bisulfite adduct can be an effective strategy to separate it from non-aldehydic impurities. jove.comrochester.edunih.gov The aldehyde can then be regenerated by treatment with a base.
By combining these synthetic and purification strategies, it is plausible to develop a robust and efficient process for the synthesis of high-purity this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Carboxy 4 Chlorophenyl 2 Formylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the carbon and hydrogen atoms.
¹H (proton) NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, distinct signals are expected for the aldehydic, phenolic, carboxylic, and aromatic protons. The aldehydic proton (CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl (OH) and carboxylic acid (COOH) protons are also expected at downfield shifts, often as broad singlets, with their exact positions being concentration and solvent-dependent. The aromatic protons on the two distinct phenyl rings will appear in the typical aromatic region (δ 6.5-8.5 ppm), with their splitting patterns (e.g., doublets, doublet of doublets) dictated by their coupling with adjacent protons.
¹³C NMR spectroscopy provides information on the different carbon environments. The carbonyl carbons of the aldehyde and carboxylic acid are the most deshielded, appearing furthest downfield (δ 160-200 ppm). Carbons attached to electronegative atoms like oxygen and chlorine, as well as the other aromatic carbons, will resonate in the range of δ 110-160 ppm.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CHO (formyl) | 9.8 - 10.2 | Singlet (s) |
| OH (phenolic) | ~11.0 (variable) | Broad Singlet (br s) |
| COOH (carboxylic) | >12.0 (variable) | Broad Singlet (br s) |
| Aromatic H's | 7.0 - 8.2 | Multiplets (m) |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (formyl) | 190 - 195 |
| C=O (carboxyl) | 165 - 170 |
| Aromatic C's | 115 - 160 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, COSY would show cross-peaks between neighboring aromatic protons on each of the phenyl rings, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). This allows for the definitive assignment of each aromatic carbon that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting the different fragments of the molecule. For example, it would show a correlation from the aldehydic proton to the aromatic carbons of its ring, and from the aromatic protons to the carbons in the adjacent ring, confirming the link between the two phenyl moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for confirming the conformation of the molecule, particularly the spatial relationship between the two phenyl rings.
Infrared (IR) and Raman Spectroscopy of this compound
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule based on how they absorb or scatter infrared radiation.
The analysis of the vibrational spectra allows for the identification of the key functional groups. The carboxylic acid group would be evident from a very broad O-H stretching band (2500-3300 cm⁻¹) and a sharp C=O stretching band (1700-1725 cm⁻¹). The phenolic O-H stretch would appear as a broad band around 3200-3600 cm⁻¹. The aldehydic group is characterized by its C=O stretch (1680-1700 cm⁻¹) and two characteristic C-H stretching bands (2700-2775 cm⁻¹ and 2815-2875 cm⁻¹). Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region, while the C-Cl stretch would be observed in the fingerprint region at a lower wavenumber (600-800 cm⁻¹).
Characteristic IR/Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |
| Phenol (B47542) | O-H stretch | 3200 - 3600 (broad) |
| Aldehyde | C-H stretch | 2720 - 2850 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Aldehyde | C=O stretch | 1680 - 1700 |
| Aromatic Rings | C=C stretch | 1450 - 1600 |
| Chloro-aromatic | C-Cl stretch | 600 - 800 |
Mass Spectrometry of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact molecular formula. The calculated exact mass for the neutral molecule this compound (C₁₄H₉ClO₄) is 276.0138 u. An HRMS experiment would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds precisely to this calculated value, thus confirming the elemental composition. The presence of a chlorine atom would be confirmed by the characteristic M+2 isotopic pattern, where a second peak approximately one-third the intensity of the main molecular ion peak appears two mass units higher, corresponding to the ³⁷Cl isotope.
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₉ClO₄ |
| Calculated Exact Mass ([M]) | 276.0138 u |
| Expected [M+H]⁺ Ion | 277.0211 u |
| Isotopic Pattern | Presence of [M+2] peak due to ³⁷Cl isotope |
Fragmentation Pattern Analysis and Proposed Fragmentation Pathways of this compound
The mass spectrometric analysis of this compound is essential for confirming its molecular weight and elucidating its structure through the interpretation of its fragmentation patterns. The molecule's structure, containing carboxylic acid, aldehyde, phenol, and chloro-aromatic moieties, suggests several predictable fragmentation pathways under ionization conditions. The molecular weight of the compound (C₁₄H₉ClO₄) is 292.67 g/mol . A key diagnostic feature in the mass spectrum would be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), which should result in an M+2 peak with an intensity approximately one-third that of the molecular ion peak for all chlorine-containing fragments.
The fragmentation process is initiated by the formation of a molecular ion (M• ⁺), which is energetically unstable and subsequently breaks down into smaller, more stable fragment ions and neutral radicals. chemguide.co.uk The most likely fragmentation pathways are governed by the cleavage of the weakest bonds and the formation of stabilized ions.
Proposed Fragmentation Pathways:
Alpha Cleavage: Carbonyl compounds like aldehydes and carboxylic acids commonly undergo alpha cleavage. libretexts.orglibretexts.org For the aldehyde group, this involves the loss of a formyl radical (•CHO, 29 Da), while the carboxylic acid can lose a hydroxyl radical (•OH, 17 Da) to form a stable acylium ion. libretexts.org
Decarboxylation: Aromatic carboxylic acids are prone to losing the entire carboxyl group as a radical (•COOH, 45 Da). libretexts.org
Loss of Neutral Molecules: Intramolecular rearrangements can lead to the elimination of stable neutral molecules. For instance, an "ortho effect" between the adjacent phenolic and carboxyl groups could facilitate the loss of a water molecule (H₂O, 18 Da). Subsequent fragmentation of acylium ions often involves the loss of carbon monoxide (CO, 28 Da).
Biaryl Bond Cleavage: The central carbon-carbon bond connecting the two phenyl rings may rupture, leading to fragment ions corresponding to the individual substituted phenolic and chlorobenzoic acid moieties.
A summary of the plausible fragment ions and their theoretical mass-to-charge ratios (m/z) is presented in the following table.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound Note: m/z values are calculated using the most abundant isotope, ³⁵Cl.
| Proposed Fragment Ion | m/z (Calculated) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| [C₁₄H₉ClO₄]• ⁺ | 292 | - | Molecular Ion (M• ⁺) |
| [C₁₄H₈ClO₃]⁺ | 275 | •OH | α-cleavage at carboxyl group |
| [C₁₃H₉ClO₃]⁺ | 264 | •CHO | α-cleavage at formyl group |
| [C₁₃H₈ClO₂]• ⁺ | 247 | •COOH | Loss of carboxyl group |
| [C₁₄H₇ClO₃]• ⁺ | 274 | H₂O | Intramolecular water elimination |
| [C₇H₄ClO₂]⁺ | 155 | C₇H₅O₂• | Cleavage of the biaryl C-C bond |
| [C₇H₅O₂]⁺ | 121 | C₇H₄ClO₂• | Cleavage of the biaryl C-C bond |
| [C₁₃H₈ClO₂]⁺ | 247 | CO | Decarbonylation from [M-OH]⁺ ion |
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of this compound
X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. nih.gov It provides precise data on molecular conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. For chiral compounds, it can be used to determine the absolute configuration. nih.gov However, a thorough review of the Cambridge Structural Database (CSD) and other scientific literature indicates that the crystal structure of this compound has not yet been experimentally determined or reported. Consequently, the following sections discuss the expected structural features based on theoretical principles and data from analogous structures.
The determination of a crystal structure begins with the growth of high-quality single crystals, which are then analyzed using an X-ray diffractometer. nih.gov As no such study has been published for the title compound, its fundamental crystallographic parameters—including the crystal system, space group, and unit cell dimensions—are currently unknown. This information awaits experimental investigation.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Not Determined |
| Space group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z (molecules/unit cell) | Not Determined |
While the exact crystal packing is unknown, the molecular structure of this compound contains several functional groups capable of forming strong and directional intermolecular interactions, which would dictate the supramolecular assembly in the solid state.
Predicted Intermolecular Interactions:
Hydrogen Bonding: This is expected to be the most significant interaction. The carboxylic acid group is an excellent hydrogen bond donor and acceptor and is highly likely to form a robust centrosymmetric dimer motif (R²₂(8) graph set) with a neighboring molecule through strong O-H···O hydrogen bonds. The phenolic hydroxyl group provides an additional site for hydrogen bonding, potentially acting as a donor to the formyl oxygen, carboxyl oxygen, or even the chlorine atom of an adjacent molecule.
π–π Stacking: The presence of two aromatic rings suggests that π–π stacking interactions will contribute to the crystal's stability. nih.gov The packing will likely orient the molecules to maximize these interactions, which could be either co-facial or, more commonly, offset (displaced) stacking arrangements.
Halogen Bonding: The chlorine atom can act as an electrophilic region (a σ-hole) and participate in halogen bonding with a nucleophilic atom, such as the oxygen of a carbonyl or hydroxyl group (C-Cl···O). This type of directional interaction is increasingly recognized as a key tool in crystal engineering.
Other Weak Interactions: Weaker C-H···O and C-H···π interactions are also anticipated to play a crucial role in stabilizing the three-dimensional crystal structure. nih.govnih.gov The aromatic C-H groups can act as weak donors to the abundant oxygen acceptors or the π-faces of the aromatic rings.
The combination of these interactions would likely lead to a densely packed and highly stable crystalline architecture, likely forming layered or complex three-dimensional networks.
Chemical Reactivity and Derivatization of 4 3 Carboxy 4 Chlorophenyl 2 Formylphenol
Reactivity of the Carboxyl Group in 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol
Esterification Reactions of this compound and its Derivatives
The carboxyl group can readily undergo esterification with various alcohols under acidic conditions, a classic transformation known as Fischer-Speier esterification. The reaction typically involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling agents. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which then reacts rapidly with an alcohol to form the ester.
| Reaction | Reagents | Typical Conditions | Product Type |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid (e.g., H₂SO₄) | Reflux | Alkyl Ester |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Anhydrous solvent (e.g., DCM, THF) | Acyl Chloride Intermediate |
| Esterification via Acyl Chloride | Alcohol, Mild Base (e.g., Pyridine (B92270), Triethylamine) | Room Temperature | Alkyl or Aryl Ester |
Amide Bond Formation and Peptide Conjugation Involving this compound
Amide bond formation is a fundamental reaction of carboxylic acids and is crucial for synthesizing a vast array of chemical compounds, including peptides and pharmaceuticals. researchgate.net The carboxyl group of this compound can be coupled with primary or secondary amines to form the corresponding amides.
Direct reaction between the carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the use of coupling agents is standard practice. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed. These reagents activate the carboxyl group, facilitating nucleophilic attack by the amine. researchgate.net This methodology is central to peptide synthesis, suggesting that the title compound could be conjugated to amino acids or peptide fragments. researchgate.net
| Coupling Agent | Description | Typical Byproduct |
| DCC (Dicyclohexylcarbodiimide) | Widely used, cost-effective coupling agent. | Dicyclohexylurea (DCU), insoluble in most organic solvents. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble carbodiimide, allowing for easy byproduct removal. | A water-soluble urea (B33335) derivative. |
| HATU | Highly efficient uronium-based coupling agent, reduces racemization. | Tetramethylurea. |
Reduction and Decarboxylation Reactions of the Carboxyl Moiety in this compound
The carboxyl group can be reduced to a primary alcohol. This transformation requires powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). Borane (BH₃) complexes, such as BH₃·THF, are also effective and offer greater functional group tolerance. It is important to note that these reagents will also reduce the formyl group to an alcohol, leading to a diol product.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally difficult for aromatic carboxylic acids. The reaction typically requires harsh conditions, such as heating at high temperatures with a catalyst like copper powder in quinoline. The stability of the aryl-carboxyl bond makes this transformation challenging under standard laboratory conditions.
Reactivity of the Formyl Group in this compound
The aldehyde, or formyl group, is a versatile handle for carbon-carbon bond formation and other transformations. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition Reactions (e.g., Aldol (B89426), Knoevenagel) Involving the Formyl Group of this compound
The formyl group is an excellent electrophile for condensation reactions. One of the most important of these is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.org
For this compound, a Knoevenagel condensation with a reagent like malonic acid or diethyl malonate would lead to the formation of an α,β-unsaturated carboxylic acid or ester, respectively, after a dehydration step. wikipedia.org This reaction is a powerful tool for extending the carbon chain and introducing new functional groups. sciensage.infonih.gov The Doebner modification of the Knoevenagel condensation uses pyridine as the solvent and is particularly effective with reactants containing a carboxylic acid, often leading to subsequent decarboxylation. organic-chemistry.org
| Active Methylene Compound | Base Catalyst | Product Type |
| Malononitrile | Piperidine, Triethylamine | α,β-Unsaturated dinitrile |
| Diethyl malonate | Piperidine, Pyridine | α,β-Unsaturated diester |
| Cyanoacetic acid | Ammonium acetate, Pyridine | α,β-Unsaturated cyanoacid |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions of this compound
The Wittig reaction and its variants are premier methods for converting aldehydes and ketones into alkenes (olefins). The classic Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. This reaction is highly reliable for forming a carbon-carbon double bond with predictable regiochemistry.
The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification that uses a phosphonate (B1237965) carbanion. HWE reagents are generally more reactive than Wittig ylides and often favor the formation of the (E)-alkene (trans isomer). The byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. These olefination reactions provide a direct pathway to vinyl derivatives of this compound. researchgate.net
| Reaction Name | Key Reagent | Key Features |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Forms alkenes; byproduct is triphenylphosphine oxide. |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion ((RO)₂P(O)CH₂R') | Often provides (E)-alkenes; water-soluble phosphate byproduct simplifies purification. |
Reduction and Oxidation of the Formyl Group in this compound
The formyl (aldehyde) group is a key reactive center in the molecule, susceptible to both reduction and oxidation reactions, allowing for the synthesis of a range of derivatives.
Reduction: The formyl group can be readily reduced to a primary alcohol (hydroxymethyl group). This transformation can be achieved using various reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for selectively reducing the aldehyde in the presence of the carboxylic acid. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the formyl and the carboxyl groups.
Oxidation: The formyl group can be oxidized to a carboxylic acid. This reaction can be carried out using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). The resulting product would be a dicarboxylic acid derivative, 2-chloro-5-(3,4-dicarboxyphenyl)phenol. The choice of oxidant is crucial to avoid unwanted side reactions on the electron-rich phenolic ring. For instance, some oxidations of phenols can lead to quinone formation. researchgate.net
| Transformation | Reagent(s) | Expected Product |
|---|---|---|
| Reduction (Selective) | Sodium borohydride (NaBH₄) | 4-(3-Carboxy-4-chlorophenyl)-2-(hydroxymethyl)phenol |
| Reduction (Non-selective) | Lithium aluminum hydride (LiAlH₄) | 4-(4-Chloro-3-(hydroxymethyl)phenyl)-2-(hydroxymethyl)phenol |
| Oxidation | Potassium permanganate (KMnO₄) or Silver(I) oxide (Ag₂O) | 5-(2-Carboxy-5-hydroxyphenyl)-2-chlorobenzoic acid |
Formation of Imines, Oximes, and Hydrazones from this compound for Analytical or Synthetic Purposes
The carbonyl carbon of the formyl group is electrophilic and undergoes nucleophilic addition-elimination reactions with primary amines and related compounds. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.org
Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines. The properties of the resulting imine depend on the nature of the 'R' group attached to the nitrogen. The formation of imines is a reversible process, often requiring the removal of water to drive the reaction to completion. operachem.commasterorganicchemistry.com
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces an oxime derivative. wikipedia.org This reaction is a classic method for the characterization of aldehydes and ketones. researchgate.netnih.gov Oximes are generally stable, crystalline solids. nih.gov A typical procedure involves refluxing the aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine or sodium acetate. researchgate.netorgsyn.org
Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its derivatives, such as substituted hydrazines or hydrazides (R-CO-NH-NH₂), leads to the formation of hydrazones. nih.gov Hydrazone derivatives are of significant interest in medicinal chemistry and are used as intermediates in various synthetic transformations. nih.govnih.gov The synthesis generally involves the condensation of the aldehyde with the appropriate hydrazide, often in an alcoholic solvent. google.com These derivatives have applications as analytical reagents for the detection of metal ions and other molecules. dergipark.org.tr
| Reactant | Derivative Class | General Product Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | 4-(3-Carboxy-4-chlorophenyl)-2-(R-iminomethyl)phenol |
| Hydroxylamine (NH₂OH) | Oxime | 4-(3-Carboxy-4-chlorophenyl)-2-((hydroxyimino)methyl)phenol |
| Hydrazide (R-CO-NHNH₂) | Hydrazone | Benzoic acid, 2-chloro-5-(5-hydroxy-2-((2-acylhydrazono)methyl)phenyl)- |
Reactivity of the Phenolic Hydroxyl Group in this compound
The phenolic hydroxyl group is acidic and can act as a nucleophile after deprotonation. Its reactivity allows for modifications that can alter the solubility, polarity, and biological properties of the parent molecule.
Alkylation: The phenolic proton can be removed by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This highly nucleophilic phenoxide can then react with alkylating agents, such as alkyl halides or sulfates, in a Williamson ether synthesis to form an ether linkage. The choice of base and solvent is critical to ensure selective O-alkylation over potential C-alkylation or reactions at the carboxylate.
Acylation: The phenolic hydroxyl group can be acylated to form esters. This is typically achieved by reacting the phenol (B47542) with acylating agents like acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction is a common strategy for protecting the hydroxyl group or for creating prodrugs. A convenient method for the specific acylation of phenolic hydroxyl groups involves a photoinduced radical cross-coupling between the phenol and an aldehyde. nih.gov
| Reaction Type | Reagent(s) | Functional Group Formed | Expected Product Name |
|---|---|---|---|
| Alkylation | Alkyl halide (e.g., CH₃I) + Base (e.g., K₂CO₃) | Ether (-OR) | 5-(2-Alkoxy-5-formylphenyl)-2-chlorobenzoic acid |
| Acylation | Acid chloride (e.g., CH₃COCl) + Base (e.g., Pyridine) | Ester (-OCOR) | 5-(2-(Acyloxy)-5-formylphenyl)-2-chlorobenzoic acid |
Electrophilic Aromatic Substitution and Functionalization of the Aromatic Rings in this compound
The biphenyl (B1667301) scaffold of the molecule contains two aromatic rings, both of which can potentially undergo electrophilic aromatic substitution (EAS). However, the reactivity and the position of substitution (regioselectivity) are strongly controlled by the existing substituents on each ring. scielo.org.mx
The outcome of EAS reactions is determined by the cumulative electronic effects (both inductive and resonance) of the substituents. scielo.org.mx Activating groups increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction and typically direct to the meta position. scielo.org.mxlibretexts.org
Ring A (Phenolic Ring): This ring contains a strongly activating, ortho, para-directing hydroxyl group and a moderately deactivating, meta-directing formyl group. The powerful activating effect of the hydroxyl group dominates, making this ring significantly more susceptible to electrophilic attack than the other ring. Substitution will be directed to the positions ortho and para to the hydroxyl group.
The position para to the hydroxyl is already substituted by the second aromatic ring.
One position ortho to the hydroxyl is substituted with the formyl group.
Therefore, the primary site for electrophilic attack will be the remaining open position ortho to the hydroxyl group (and meta to the formyl group).
Ring B (Chlorinated Ring): This ring contains two deactivating groups: a meta-directing carboxyl group and an ortho, para-directing chloro group. Due to the presence of two deactivating groups, this ring is much less reactive towards electrophiles than Ring A. The directing effects of the two groups are in conflict. The carboxyl group directs incoming electrophiles to the position meta to itself, while the chloro group directs to its ortho and para positions. The position para to the chlorine is substituted by the other ring. The position ortho to the chlorine is also meta to the carboxyl group, making it the most likely, albeit disfavored, site for substitution on this ring.
Computational methods can be employed to predict the most nucleophilic centers and thus the most likely sites of electrophilic attack with high accuracy. rsc.orgnih.gov
| Ring | Substituent | Effect on Reactivity | Directing Influence | Predicted Substitution Site(s) |
|---|---|---|---|---|
| A (Phenolic) | -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Position 3 (ortho to -OH, meta to -CHO) |
| -CHO (Formyl) | Deactivating | Meta | ||
| B (Chlorinated) | -COOH (Carboxyl) | Deactivating | Meta | Position 2' (ortho to -Cl, meta to -COOH). Overall reaction on this ring is highly disfavored. |
| -Cl (Chloro) | Deactivating | Ortho, Para |
Nucleophilic Aromatic Substitution on this compound (if applicable to specific derivatives)
While electrophilic substitution is more common for aromatic rings, nucleophilic aromatic substitution (SₙAr) can occur if the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halogen. libretexts.orgnih.govlibretexts.org
In this compound, the chlorinated aromatic ring (Ring B) possesses the necessary features for an SₙAr reaction. The chlorine atom serves as the leaving group. The ring is activated by the strongly electron-withdrawing carboxylic acid group located ortho to the chlorine. This positioning allows for the stabilization of the negative charge in the Meisenheimer intermediate, a key step in the SₙAr mechanism. libretexts.orgnih.gov
Therefore, under conditions with a strong nucleophile (e.g., methoxide, amide, or thiolate), the chlorine atom could be displaced. This provides a pathway to introduce a variety of different functional groups at this position, further expanding the synthetic utility of the molecule. walisongo.ac.idresearchgate.net
Advancements in Heterocyclic Chemistry: The Role of this compound in Cyclization Reactions
The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal and materials chemistry, driven by the diverse biological activities and material properties exhibited by these structures. Within this field, the utilization of versatile precursors capable of undergoing a variety of cyclization reactions is of paramount importance. One such precursor, this compound, presents a unique combination of functional groups—a phenol, an aldehyde, and a carboxylic acid on a substituted biphenyl framework—that offer multiple avenues for the construction of complex heterocyclic systems. However, a comprehensive review of the scientific literature reveals a notable absence of published research specifically detailing the cyclization and heterocycle formation reactions of this particular compound.
While the individual functional moieties of this compound suggest its potential as a valuable building block in synthetic chemistry, dedicated studies exploring its reactivity in this context are not currently available in the public domain. The inherent functionalities would theoretically allow for a range of classical and modern synthetic transformations. For instance, the ortho-hydroxybenzaldehyde substructure is a well-known precursor for the synthesis of coumarins, benzofurans, and related oxygen-containing heterocycles through reactions such as the Perkin, Pechmann, or various condensation and cyclization strategies. Similarly, the presence of a carboxylic acid and an aldehyde could facilitate the formation of nitrogen-containing heterocycles like quinolines or other fused systems through reactions with appropriate nitrogen-based nucleophiles.
Despite this theoretical potential, the scientific community has yet to publish specific examples of these transformations starting from this compound. Consequently, a detailed discussion of its chemical reactivity and derivatization through cyclization and heterocycle formation, including data tables and specific research findings, cannot be provided at this time. The exploration of this compound's synthetic utility remains an open area for future research, which could potentially unlock new pathways to novel heterocyclic structures with interesting chemical and biological properties.
Theoretical and Computational Studies of 4 3 Carboxy 4 Chlorophenyl 2 Formylphenol
Quantum Chemical Calculations for 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to predict a molecule's geometry, electronic structure, and spectroscopic characteristics. For a molecule like this compound, these calculations provide a deep dive into its fundamental chemical nature.
An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Molecular electrostatic potential (MEP) maps would further illustrate the charge distribution, highlighting electrophilic and nucleophilic sites. For this compound, the electron-withdrawing nature of the chlorine atom, the carboxyl group, and the formyl group would significantly influence the electron density across the aromatic rings.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | ~ 4.5 eV | Suggests moderate chemical stability |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.
The presence of the carboxyl, formyl, and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which would stabilize certain conformations. For instance, a hydrogen bond could form between the hydroxyl group and the formyl group's oxygen atom. Identifying these stable conformers is critical as the molecule's shape influences its physical properties and biological activity.
Quantum chemical calculations can accurately predict various spectroscopic properties, which are invaluable for experimental characterization.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure. Comparing calculated shifts with experimental data can help confirm the molecule's structure.
IR Vibrational Frequencies: The vibrational modes of the molecule can be calculated to predict its infrared (IR) spectrum. Specific functional groups, such as the C=O of the carboxyl and formyl groups, the O-H of the carboxyl and hydroxyl groups, and the C-Cl bond, will have characteristic vibrational frequencies.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculations would identify the wavelengths of maximum absorption (λmax), which are related to the electronic excitations from occupied to unoccupied orbitals.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Transition |
|---|---|---|
| ¹H NMR | Peaks in the aromatic region (7-8 ppm) | Protons on the phenyl rings |
| ¹³C NMR | Peaks around 170 ppm and 190 ppm | Carbonyl carbons of the carboxyl and formyl groups, respectively |
| IR | Strong absorption around 1700 cm⁻¹ and 3300 cm⁻¹ | C=O and O-H stretching vibrations, respectively |
Note: The values in this table are illustrative and represent typical ranges for the specified functional groups.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their flexibility and interactions with their environment.
The structure and behavior of this compound can be significantly influenced by the solvent. MD simulations in different solvents (e.g., water, ethanol) would reveal how solvent molecules interact with the compound's polar groups (carboxyl, hydroxyl, formyl) through hydrogen bonding. These interactions can affect the conformational preferences of the molecule. For example, in a polar solvent like water, the solvent molecules may compete with intramolecular hydrogen bonds, potentially favoring more extended conformations. The simulations would also provide information on the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent.
To understand the potential biological role of this compound, molecular docking and binding free energy calculations are employed. These computational techniques predict how the molecule might bind to the active site of a protein.
Ligand-Protein Docking: This method predicts the preferred orientation of the molecule when it binds to a target protein. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their steric and electrostatic complementarity.
Binding Free Energy Calculations: Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy. This value provides a quantitative measure of the binding affinity between the ligand and the protein. These calculations would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
Reaction Mechanism Studies and Reactivity Predictions for this compound
Transition State Analysis and Reaction Pathways of Derivatization Reactions Involving this compound
Information not available.
Prediction of Regio- and Stereoselectivity in Reactions of this compound
Information not available.
Potential Academic Applications and Emerging Research Directions for 4 3 Carboxy 4 Chlorophenyl 2 Formylphenol
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol as a Versatile Synthetic Building Block
The structural complexity of this compound, featuring three distinct functional groups—a hydroxyl, a formyl (aldehyde), and a carboxylic acid—renders it an exceptionally versatile platform for organic synthesis. Each of these groups can be selectively targeted to build more complex molecular architectures.
The formyl and carboxylic acid groups on this compound serve as key handles for constructing larger, more intricate molecules. The aldehyde is amenable to a wide array of classic carbon-carbon bond-forming reactions, including Wittig, Grignard, and aldol (B89426) reactions, allowing for the extension of carbon chains or the introduction of new ring systems. The carboxylic acid can be converted into esters, amides, or acid chlorides, providing a gateway for coupling with other molecules, including amino acids or complex alcohol fragments. nih.gov
Furthermore, the synthesis of the core biphenyl (B1667301) structure itself, likely achieved through cross-coupling reactions such as the Suzuki reaction, allows for the introduction of diverse substituents on either aromatic ring. nih.gov This modularity enables the creation of a library of analogues, which is a crucial strategy in the synthesis of natural product derivatives and other biologically active compounds where structure-activity relationships are being explored. nih.govresearchgate.net The phenolic hydroxyl group can also participate in reactions, such as etherification, to further modify the molecule's properties.
The unique electronic and structural features of this compound make it a promising precursor for the development of novel materials with tailored properties.
Functional Polymers: The aldehyde functionality can be utilized in polymerization reactions. For instance, it can undergo condensation polymerization with amines to form polyimines (Schiff bases), creating polymers with interesting electronic or responsive properties. Research on other formyl-containing phenols, such as vanillin (B372448) derivatives, has demonstrated their utility in creating functional copolymers through free radical polymerization. nih.gov Similarly, this compound could be incorporated into polymer backbones or used as a pendant group to impart specific functionalities like pH-responsiveness or metal-ion chelation.
Supramolecular Assemblies: The molecule contains multiple sites capable of forming non-covalent interactions, which are the basis of supramolecular chemistry. The carboxylic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors, while the aromatic rings can engage in π-π stacking interactions. These interactions can guide the self-assembly of the molecules into well-defined, higher-order structures like nanotubes, vesicles, or gels. researchgate.net Studies on other complex aromatic molecules have shown that weak hydrogen bonds and other non-covalent forces can stabilize crystal structures and generate extensive supramolecular architectures. nih.govresearchgate.netnih.gov
Chemosensors: The formylphenol moiety is a common structural motif in the design of chemosensors. It can be readily converted into a Schiff base by reacting with an appropriate amine. smolecule.com The resulting imine, often conjugated with a fluorophore, can exhibit changes in its optical properties (color or fluorescence) upon binding to specific metal ions or anions. The carboxylic acid group can also act as a binding site, potentially enhancing the selectivity and sensitivity of the sensor.
Exploration of Biological Interaction Mechanisms and Structure-Activity Relationships of this compound Analogs
While specific biological activities of this compound are not extensively documented, its structural features suggest potential for interaction with biological targets. Research in this area would focus on understanding these interactions and optimizing them through systematic structural modifications.
Initial exploration of biological activity would involve screening the compound against a panel of molecular targets, such as enzymes or receptors. Given its structure, it could be evaluated as an inhibitor for enzymes like phosphodiesterases or kinases, where complex aromatic structures are often found in known inhibitors. nih.govnih.gov
Cell-free enzyme inhibition assays would be a primary tool to identify direct molecular targets. If the compound shows activity, further studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive). In parallel, cell-based assays could reveal effects on specific biochemical pathways or cellular processes, such as cell proliferation, inflammation, or apoptosis.
To understand the structure-activity relationship (SAR), a library of analogs would be designed and synthesized. nih.gov This involves systematically modifying each functional group of the parent compound and evaluating the impact on biological activity.
Table 1: Hypothetical Analog Design for SAR Studies
| Modification Site | Type of Modification | Rationale |
| Carboxylic Acid | Esterification (e.g., methyl ester) | Investigate the importance of the acidic proton and charge for target binding. |
| Formyl Group | Reduction to alcohol | Determine if the aldehyde's electrophilicity and planarity are crucial for activity. |
| Hydroxyl Group | Conversion to methyl ether | Probe the role of the phenolic group as a hydrogen bond donor. |
| Chloro Substituent | Change position or replace with other halogens (F, Br) | Evaluate the influence of electronics and sterics at this position on binding affinity. |
By comparing the activity of these analogs, researchers can build a model of the pharmacophore—the essential structural features required for biological activity. This knowledge guides the design of more potent and selective compounds. nih.govresearchgate.net
Development of Advanced Analytical Methodologies for Detection and Quantification of this compound in Research Matrices
Accurate detection and quantification are essential for any research involving a novel compound. For this compound, a suite of analytical techniques would be employed for its characterization and measurement in various research samples, such as reaction mixtures or biological media.
The primary methods for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Infrared (IR) spectroscopy would confirm the presence of the key functional groups (hydroxyl, carbonyls). For quantification, chromatographic methods are preferred due to their high sensitivity and resolving power. High-Performance Liquid Chromatography (HPLC), often coupled with UV-Vis or mass spectrometry detectors (LC-MS), would be the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, likely after derivatization of the polar functional groups to increase volatility. nih.govnih.gov
Table 2: Analytical Methods for the Analysis of this compound
| Analytical Method | Principle | Application in Research |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed information on molecular structure, connectivity, and purity of synthesized compound. nih.gov |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines the exact molecular weight and elemental composition; fragmentation patterns aid in structural elucidation. |
| HPLC-UV/MS | Separates compounds based on their affinity for a stationary phase, followed by detection via UV absorbance or mass spectrometry. | The primary method for quantifying the compound in complex mixtures, monitoring reaction progress, and assessing purity. nih.gov |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Confirms the presence of key functional groups (e.g., -OH, -CHO, -COOH). |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. | Can be used for quantification, often requiring prior derivatization to make the analyte more volatile. nih.gov |
Chromatographic Techniques (e.g., HPLC-UV, LC-MS, GC-MS) for Purity Assessment and Quantitative Analysis in Research Settings
Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, which possesses chromophores (the formyl and phenyl groups), a carboxyl group, and a halogen, a variety of chromatographic methods can be adapted for its analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) would be a primary technique for the purity assessment and quantitative analysis of this compound. The method's development would involve optimizing several parameters to achieve good separation and sensitivity. A reversed-phase C18 column would likely be effective, using a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The pH of the aqueous phase would be critical to ensure the consistent ionization state of the carboxylic acid group. Detection would be performed at a UV wavelength where the compound exhibits maximum absorbance, likely in the range of 254-280 nm.
For enhanced sensitivity and selectivity, pre-column derivatization could be employed. scirp.orgsemanticscholar.org This involves reacting the phenolic hydroxyl group or the formyl group with a reagent that introduces a strongly UV-absorbing or fluorescent tag. For instance, derivatization with 4-nitrobenzoyl chloride has been successfully used for the analysis of phenols and chlorophenols, significantly improving their detection limits. scirp.orgresearchgate.net A similar strategy could be developed for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) would offer superior specificity and sensitivity compared to HPLC-UV. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. For this compound, LC-MS could provide not only quantitative data but also structural confirmation through mass fragmentation patterns. Electrospray ionization (ESI) in negative ion mode would be suitable for detecting the deprotonated molecule [M-H]⁻ due to the presence of the carboxylic acid and phenolic hydroxyl groups. The high resolution of modern mass spectrometers would allow for the accurate mass determination of the parent ion and its fragments, aiding in unequivocal identification. The analysis of aldehydes like formaldehyde (B43269) has been achieved with high sensitivity using LC-MS after derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNPH). jasco-global.com
Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable, albeit more complex, method for the analysis of this compound. Due to the low volatility and thermal lability of the carboxylic acid and phenol (B47542) groups, derivatization would be necessary to convert them into more volatile and stable analogues, for example, through silylation or esterification. While requiring an extra sample preparation step, GC-MS can offer excellent separation efficiency and a high degree of structural information from the resulting mass spectra. GC-MS is a well-established technique for the analysis of various phenolic compounds.
The table below illustrates hypothetical performance characteristics for these chromatographic methods as they might be applied to the analysis of this compound.
| Parameter | HPLC-UV | LC-MS | GC-MS (with derivatization) |
| Typical Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 2.1 x 100 mm | Capillary column (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid | Helium |
| Detection | UV at 260 nm | ESI-Negative Mode | Electron Ionization (EI) |
| Hypothetical Retention Time | 5-10 min | 3-7 min | 10-15 min |
| Estimated Limit of Detection | 10-50 ng/mL | 0.1-1 ng/mL | 1-10 ng/mL |
| Linear Range | 0.05 - 100 µg/mL | 0.001 - 10 µg/mL | 0.01 - 20 µg/mL |
Spectrophotometric and Electrochemical Methods for Research Applications
While chromatographic methods provide detailed separation and quantification, spectrophotometric and electrochemical methods can offer simpler, faster, and more cost-effective alternatives for certain research applications, particularly for quantitative analysis where interfering substances are not a major concern.
UV-Visible Spectrophotometry is a straightforward technique for quantifying compounds that absorb light in the UV-visible range. Given the aromatic and carbonyl moieties in this compound, it would be expected to have a distinct UV spectrum. A quantitative method could be developed by creating a calibration curve of absorbance versus concentration at the wavelength of maximum absorption (λmax). For mixtures of structurally similar isomers, such as different hydroxybenzaldehydes, derivative spectrophotometry can be employed to resolve overlapping spectra and allow for the simultaneous determination of multiple components. nih.gov A similar approach could be useful if the sample contains isomers or related impurities. Flow injection analysis coupled with a photodiode-array detector could also be used for the rapid and automated spectrophotometric determination of this compound. nih.gov
Electrochemical Methods could also be explored for the analysis of this compound. The phenolic hydroxyl group is electrochemically active and can be oxidized at a specific potential. Techniques like cyclic voltammetry, differential pulse voltammetry, or amperometry could be used to study the electrochemical behavior of the compound and develop a quantitative analytical method. Electrochemical detection can be highly sensitive and is often coupled with HPLC for the analysis of phenolic compounds.
The following table summarizes potential parameters for these research methods.
| Method | Principle | Potential Application | Key Parameters |
| UV-Visible Spectrophotometry | Measurement of light absorbance | Rapid quantification in pure samples or simple matrices | Wavelength of maximum absorbance (λmax), Molar absorptivity (ε) |
| Derivative Spectrophotometry | Analysis of the first or higher order derivative of the absorbance spectrum | Quantification in the presence of spectral interferents | Zero-crossing wavelengths, Peak-to-trough amplitudes |
| Electrochemical Detection | Measurement of current resulting from oxidation or reduction | High-sensitivity quantification, often coupled with HPLC | Oxidation potential, Electrode material |
Future Research Perspectives and Challenges in the Study of this compound and Related Compounds
The study of this compound is still in its nascent stages, with significant opportunities for future research. A primary challenge is the current lack of dedicated analytical methods and reference standards for this compound.
Future Research Perspectives:
Method Development and Validation: A crucial area for future research is the development and validation of the analytical methods discussed above (HPLC-UV, LC-MS, GC-MS, spectrophotometric, and electrochemical) specifically for this compound. This would involve a thorough investigation of optimal conditions, linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.
Synthesis of Analytical Standards: The availability of a high-purity analytical standard is a prerequisite for accurate quantification. Future work should focus on the synthesis and purification of this compound and its comprehensive characterization using techniques like NMR, IR, and mass spectrometry.
Investigation of Physicochemical Properties: A detailed study of the physicochemical properties of the compound, such as its pKa, logP, and solubility, would be invaluable for understanding its behavior in different environments and for developing effective extraction and analysis methods.
Exploration of Biological Activity: Once reliable analytical methods are in place, research can be directed towards exploring the potential biological activities of this compound. Its structural similarity to other biologically active phenols and aldehydes suggests that it could be a candidate for various screening programs.
Application in Materials Science: The presence of multiple functional groups (carboxyl, chloro, formyl, and hydroxyl) makes this compound an interesting building block for the synthesis of new polymers, coordination compounds, or functional materials. mdpi.com
Challenges:
Matrix Effects: When analyzing for this compound in complex samples (e.g., environmental or biological matrices), co-extracting substances can interfere with the analysis, leading to inaccurate results. Developing robust sample preparation techniques to mitigate these matrix effects will be a significant challenge.
Stability of the Compound: The aldehyde group can be susceptible to oxidation. Therefore, the stability of this compound under various storage and analytical conditions needs to be carefully evaluated to ensure the reliability of analytical data.
Lack of Toxicological Data: As with many novel chemical compounds, there is a lack of toxicological data for this compound. This information is essential for ensuring safe handling in the laboratory and for assessing any potential environmental or health impacts.
Q & A
Q. What strategies resolve contradictions between experimental and computational vibrational spectra?
- Methodological Answer : Discrepancies often arise from anharmonicity or solvent effects. Use implicit solvent models (e.g., PCM) in DFT simulations and compare with experimental spectra in matching solvents. For unresolved peaks, conduct isotopic labeling (e.g., in the carboxy group) to isolate vibrational modes .
Q. How can the compound’s solubility and bioavailability be enhanced for pharmacological studies?
- Methodological Answer : Design salt forms (e.g., sodium or ammonium salts of the carboxy group) or co-crystals with biocompatible coformers (e.g., nicotinamide). Use Hansen solubility parameters and molecular dynamics simulations to predict solvent compatibility. Validate via phase solubility diagrams .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in reported reaction yields for derivatives of this compound?
- Methodological Answer : Conduct a systematic meta-analysis of published procedures, controlling for variables like catalyst loading, solvent purity, and reaction scale. Use statistical tools (e.g., ANOVA) to identify significant factors. Reproduce key experiments under controlled conditions to isolate variables .
Q. What computational tools validate the compound’s tautomeric equilibria in solution?
- Methodological Answer : Employ ab initio molecular dynamics (AIMD) simulations to model keto-enol tautomerism. Compare with - HMBC NMR to detect proton exchange rates. Use pH-dependent UV-Vis spectroscopy to track tautomeric shifts .
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
